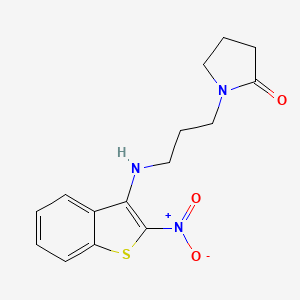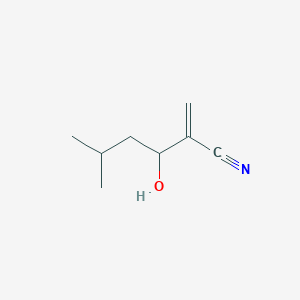
3-Hydroxy-5-methyl-2-methylidenehexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methyl-2-methylidenehexanenitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylhexan-2-one with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-5-methyl-2-methylidenehexanenitrile or 3-carboxy-5-methyl-2-methylidenehexanenitrile.
Reduction: Formation of 3-hydroxy-5-methyl-2-methylidenehexanamine.
Substitution: Formation of 3-chloro-5-methyl-2-methylidenehexanenitrile or 3-alkyl-5-methyl-2-methylidenehexanenitrile.
Applications De Recherche Scientifique
3-Hydroxy-5-methyl-2-methylidenehexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, potentially modulating enzyme activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
3-Hydroxy-5-methylhexan-2-one: Shares a similar structure but lacks the nitrile group.
3-Hydroxy-5-methyl-2-hexanone: Another related compound with a different functional group arrangement.
3-Hydroxy-5-hydroxymethyl-2-methyl-isonicotinate: Contains a hydroxyl and methyl group but differs in its overall structure.
Uniqueness: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112632-66-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-2-methylidenehexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-6(2)4-8(10)7(3)5-9/h6,8,10H,3-4H2,1-2H3 |
Clé InChI |
WLIVRJAHBOXGGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=C)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



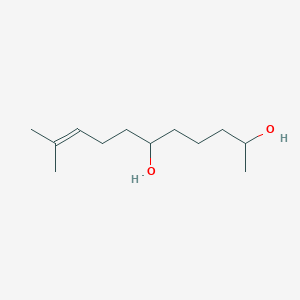
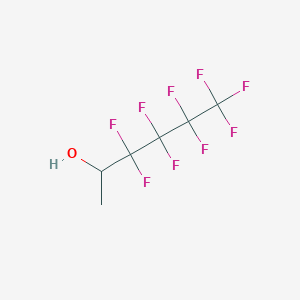
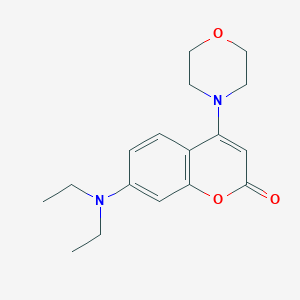

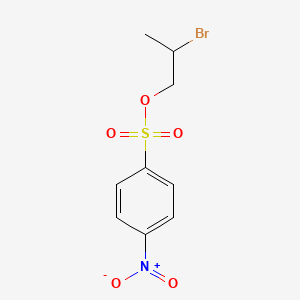
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
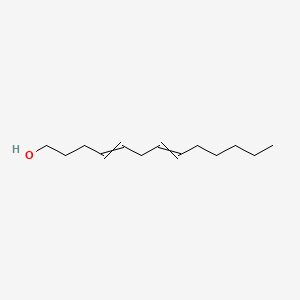
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
